molecular formula C9H7Cl3 B3315305 2-Chloro-3-(2,5-dichlorophenyl)-1-propene CAS No. 951892-73-2

2-Chloro-3-(2,5-dichlorophenyl)-1-propene

Cat. No.: B3315305
CAS No.: 951892-73-2
M. Wt: 221.5 g/mol
InChI Key: LFRFBDQNQXSJLF-UHFFFAOYSA-N
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Description

2-Chloro-3-(2,5-dichlorophenyl)-1-propene is a useful research compound. Its molecular formula is C9H7Cl3 and its molecular weight is 221.5 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dichloro-2-(2-chloroprop-2-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3/c1-6(10)4-7-5-8(11)2-3-9(7)12/h2-3,5H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRFBDQNQXSJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=C(C=CC(=C1)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 2 Chloro 3 2,5 Dichlorophenyl 1 Propene

Retrosynthetic Analysis of the 2-Chloro-3-(2,5-dichlorophenyl)-1-propene Framework

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing a target molecule into simpler, commercially available starting materials. bibliotekanauki.pl For this compound, two primary disconnections are most logical.

The first key disconnection is the C-C single bond between the dichlorophenyl ring and the propene unit. This bond connects an sp²-hybridized aromatic carbon to an sp³-hybridized allylic carbon. This disconnection suggests a coupling reaction between a 2,5-dichlorophenyl synthon and a 2-chloroallyl synthon. This could involve, in the forward sense, the reaction of a 2,5-dichlorophenyl organometallic nucleophile with a 2-chloroallyl electrophile, or a 2,5-dichlorobenzyl electrophile with a 2-chloroethenyl nucleophile.

A second strategic disconnection involves the C-Cl bond on the propene backbone. This suggests a forward synthesis involving the chlorination of a precursor alcohol, such as 3-(2,5-dichlorophenyl)-1-propen-2-ol. Such reactions are common for the synthesis of allylic and benzylic chlorides. bibliotekanauki.plwikipedia.org

These disconnections lead to several plausible forward synthetic pathways, utilizing either classical transformations or modern catalytic methods to construct the target framework.

Classical and Established Synthetic Routes to Propene Derivatives

Based on the retrosynthetic analysis, several classical synthetic routes can be proposed for the assembly of this compound.

Organohalogen Precursors and Alkylation Strategies

A straightforward approach involves the alkylation of a suitable aromatic precursor. This strategy hinges on the formation of the key C-C bond through nucleophilic substitution. One plausible route begins with the preparation of 2,5-dichlorobenzyl bromide. This precursor can be synthesized from 2,5-dichlorotoluene (B98588) via radical bromination or from 2,5-dichlorobenzyl alcohol. smolecule.comprepchem.comgoogle.com

Once obtained, 2,5-dichlorobenzyl bromide can serve as an electrophile. Reaction with a suitable two-carbon nucleophile, such as the anion of 1-chloroethene or a related synthetic equivalent, would form the desired carbon skeleton.

Alternatively, a Corey-House synthesis could be employed. This would involve the reaction of a lithium di(2,5-dichlorobenzyl)cuprate with a 2-chloroallyl halide. bibliotekanauki.pl Another classical approach is the reaction of a Grignard reagent, prepared from 1-bromo-2,5-dichlorobenzene, with an appropriate three-carbon electrophile like 2,3-dichloro-1-propene (B165496). Careful control of reaction conditions would be necessary to ensure the desired regioselectivity.

Stereoselective Olefin Synthesis Techniques

While the target molecule contains a terminal alkene, for which stereoselectivity is not a concern, the principles of stereoselective olefin synthesis are central to the formation of many propene derivatives. acs.orgresearchgate.net The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are cornerstone methods for converting aldehydes and ketones into alkenes. organic-chemistry.orgmnstate.eduwikipedia.orgyoutube.com

In a hypothetical synthesis of this compound, one could envision a Wittig-type reaction. For example, the reaction of 1-chloro-1-(triphenylphosphoranylidene)methane ylide with (2,5-dichlorophenyl)acetaldehyde would construct the C=C double bond directly. The reactivity of the ylide determines the geometry of the resulting alkene; non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor (E)-alkenes. organic-chemistry.orgwikipedia.org

The Horner-Wadsworth-Emmons reaction, which uses phosphonate-stabilized carbanions, is a powerful alternative that predominantly produces (E)-alkenes and features a water-soluble phosphate (B84403) byproduct that simplifies purification. wikipedia.orgorganic-chemistry.org These methods offer robust and predictable ways to form C=C bonds, a critical step in many syntheses of complex propene frameworks. youtube.comumass.edu

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry heavily relies on transition metal catalysis to achieve efficient and selective bond formations under mild conditions.

Transition Metal-Mediated C-C Bond Formation

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming C(sp²)-C(sp³) bonds. wuxiapptec.com The Negishi coupling, which pairs an organozinc reagent with an organic halide, is a highly effective method for this type of transformation, proceeding through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. numberanalytics.comnih.govnumberanalytics.comyoutube.com A potential synthesis for the target molecule could involve the coupling of a (2,5-dichlorobenzyl)zinc halide with 1,2-dichloroethene catalyzed by a palladium or nickel complex.

The Suzuki-Miyaura coupling is another widely used reaction that couples an organoboron compound with an organic halide. wikipedia.orgorganic-chemistry.orglibretexts.orgxisdxjxsu.asia This reaction is valued for its mild conditions and the stability and low toxicity of the boronic acid reagents. A plausible route would be the palladium-catalyzed reaction between (2,5-dichlorophenyl)boronic acid and 2,3-dichloro-1-propene. The table below summarizes typical conditions for Suzuki-Miyaura couplings of aryl halides, which could be adapted for this synthesis.

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
CatalystLigandBaseSolventTypical SubstratesReference
Pd(OAc)₂PCy₃K₃PO₄TolueneAryl/Vinyl Triflates & Boronic Acids organic-chemistry.org
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane/H₂OAryl Chlorides & Boronic Acids organic-chemistry.org
Pd(dppf)Cl₂dppf (intrinsic)K₂CO₃DimethoxyethaneBromoindazoles & Heteroaryl Boronic Acids mdpi.com
(NHC)Pd(allyl)ClN-Heterocyclic Carbene (NHC)Cs₂CO₃DioxaneSterically Hindered Aryl Chlorides organic-chemistry.org

Chiral Catalysis for Enantioselective Synthesis (if applicable to analogues)

The target molecule, this compound, is achiral. However, if a substituent were introduced at the C3 position of the propene chain, a stereocenter would be created. The synthesis of such chiral analogues would necessitate the use of asymmetric catalysis to control the stereochemical outcome.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a premier method for constructing stereocenters adjacent to a double bond. acs.orgnih.govnih.govuwindsor.cathieme-connect.deacs.org This reaction typically involves the attack of a nucleophile on a π-allyl-palladium intermediate that is complexed with a chiral ligand. The choice of ligand is crucial for inducing enantioselectivity. nih.gov A wide variety of chiral phosphine (B1218219) ligands, such as those with P-chiral centers or backbone chirality, have been developed for this purpose. dicp.ac.cnnih.govnih.govtandfonline.comsigmaaldrich.com

For synthesizing a chiral analogue of the target molecule, one could envision a Pd-catalyzed reaction between a prochiral 2,5-dichlorophenyl-substituted nucleophile and an allylic electrophile in the presence of a chiral ligand like a Trost ligand or a PHOX derivative. acs.orgnih.gov The enantioselectivity of these reactions can be very high, often exceeding 90% enantiomeric excess (ee). nih.govchinesechemsoc.org The development of such catalytic systems provides powerful strategies for accessing enantiomerically enriched allylic compounds, which are valuable building blocks in medicinal chemistry and materials science. nih.govnih.govacs.org

Table 2: Examples of Chiral Ligands in Asymmetric Catalysis
Ligand TypeExample LigandReaction TypeTypical Enantioselectivity (ee)Reference
Phosphine-Oxazoline(S)-t-Bu-PHOXPd-Catalyzed Decarboxylative Allylic AlkylationUp to 99% nih.gov
Monophosphoramidite(Sₐₓ,S,S)-L11Pd-Catalyzed Allylic AminationUp to 97% nih.gov
P-Chiral BisphospholaneTangPhosRh-Catalyzed Asymmetric Hydrogenation>99% sigmaaldrich.com
Diamine-basedTrost Ligand (DACH-phenyl)Pd-Catalyzed Asymmetric Allylic Alkylation>95% uwindsor.ca
Phosphine-Phosphoramidite(Sc,Sa)-matphosIr-Catalyzed Asymmetric HydrogenationUp to 97% dicp.ac.cn

Green Chemistry Principles in Synthetic Route Design and Optimization

The application of green chemistry principles is crucial for developing sustainable and environmentally responsible chemical manufacturing processes. nih.gov These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mit.eduorganic-chemistry.org For a compound like this compound, these principles can be applied to hypothetical synthetic routes to enhance their environmental profile.

A plausible synthesis route involves the allylic chlorination of 1-(2,5-dichlorophenyl)prop-2-ene. Applying green chemistry principles would involve a critical evaluation of reagents, catalysts, solvents, and energy use.

Key Green Chemistry Considerations:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Routes with high atom economy are preferred as they generate less waste.

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts, can be recycled, and often lead to higher selectivity and milder reaction conditions. paperpublications.org For allylic chlorination, moving from high-temperature radical reactions to a catalytic approach could significantly improve the process's green credentials.

Safer Solvents and Reagents: The ideal synthesis would minimize or eliminate the use of hazardous solvents. nih.gov Chlorinated solvents, which are toxic, should be avoided. organic-chemistry.org Exploring alternative solvents like ionic liquids or even solvent-free conditions, such as mechanochemistry, could be a key optimization strategy. mit.eduorganic-chemistry.org

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. paperpublications.org Exploring photochemical or microwave-assisted methods could offer more energy-efficient alternatives to high-temperature thermal reactions. paperpublications.org

Waste Prevention: Designing syntheses to prevent waste is a core principle. mit.edu This involves selecting reactions that are highly selective and produce minimal byproducts.

The table below compares a hypothetical traditional synthesis with a potential greener alternative, highlighting the advantages based on green chemistry principles.

Table 1: Comparison of Hypothetical Synthetic Routes

Feature Traditional Route (High-Temp. Radical Chlorination) Greener Route (Catalytic Approach) Green Advantage
Reagent High concentration of Cl₂ gas N-Chlorosuccinimide (NCS) or other controlled chlorine source Reduced hazard, better handling
Conditions High temperatures (e.g., >400°C) libretexts.orglibretexts.org Lower temperatures, possibly with light (photocatalysis) or a transition metal catalyst Energy efficiency, higher selectivity
Solvent Often requires inert, high-boiling point solvents Potential for use of greener solvents (e.g., ionic liquids) or solvent-free conditions Reduced environmental impact and toxicity organic-chemistry.org
Byproducts Risk of over-chlorination and other side reactions Higher selectivity reduces byproduct formation Waste prevention mit.edu

| Atom Economy | Moderate, depending on selectivity | Potentially higher due to improved selectivity | Maximizes material use acs.org |

Scale-Up Considerations and Industrial Synthesis Methodologies

Scaling a chemical synthesis from the laboratory to an industrial process presents significant challenges that are more physical than chemical in nature. reddit.com The successful and safe production of this compound on a large scale requires careful consideration of several factors. catsci.com

Key Scale-Up Factors:

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction's heat flow (exothermicity or endothermicity) is critical for safety. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. catsci.com Runaway reactions are a major risk in exothermic processes like chlorination. Reaction calorimetry studies are essential to design appropriate cooling systems and control strategies. catsci.com

Mass and Heat Transfer: Efficient mixing becomes crucial at a large scale to ensure uniform temperature and concentration, preventing localized "hot spots" that can lead to byproduct formation or runaway conditions. reddit.com The design of the reactor and the type of agitation are critical engineering considerations.

Feedstock Purity and Stoichiometry: In an industrial setting, the purity of starting materials like propene and chlorine is vital. chemcess.com Impurities can lead to the formation of byproducts that are difficult to separate, reducing yield and product quality. chemcess.com For instance, in the industrial synthesis of allyl chloride, controlling the propene-to-chlorine ratio is a key factor for maximizing yield. chemcess.com

Reactor Design and Material: The choice of reactor (e.g., batch, semi-batch, or continuous flow) depends on the reaction kinetics, heat transfer requirements, and production scale. For high-temperature gas-phase reactions like radical chlorination, a cascade of reactors might be used to control reagent concentration and temperature profiles. chemcess.com Materials of construction must be resistant to corrosion from reagents like chlorine and hydrogen chloride.

The following table summarizes the key parameters and challenges associated with the industrial synthesis of a compound like this compound.

Table 2: Key Parameters for Industrial Scale-Up

Parameter Laboratory Scale Industrial Scale Key Considerations for Scale-Up
Heat Management Simple (e.g., oil bath, ice bath) Complex (e.g., cooling jackets, heat exchangers) Preventing runaway reactions due to decreased surface-area-to-volume ratio. catsci.com
Mixing Efficient (e.g., magnetic stir bar) Challenging (e.g., mechanical agitators) Ensuring homogeneity of temperature and concentration to maximize yield and safety. reddit.com
Reagent Addition Manual, rapid addition Controlled, slow addition Managing exotherms and maintaining optimal stoichiometric ratios. chemcess.com
Process Control Manual monitoring Automated real-time analysis and control In-process monitoring to prevent pollution and ensure consistent product quality. mit.edu

| Safety | Fume hood, personal protective equipment | Process safety management, containment systems, emergency relief | Mitigating risks associated with handling large quantities of hazardous materials. |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 3 2,5 Dichlorophenyl 1 Propene

Electrophilic Addition Reactions at the Propene Moiety

Electrophilic addition reactions involve the initial attack of an electrophile on the electron-rich π-bond of the alkene. savemyexams.comlibretexts.org The presence of the electron-withdrawing 2,5-dichlorophenyl group is anticipated to decrease the electron density of the double bond, thereby reducing its reactivity towards electrophiles compared to simple alkenes.

The addition of halogens (e.g., Br₂, Cl₂) across the double bond of an alkene typically proceeds through a cyclic halonium ion intermediate. savemyexams.com For 2-Chloro-3-(2,5-dichlorophenyl)-1-propene, the reaction with a halogen (X₂) is expected to initiate with the electrophilic attack of the halogen on the double bond. masterorganicchemistry.com This would lead to the formation of a bridged halonium ion intermediate.

The subsequent nucleophilic attack by the halide ion (X⁻) would open this ring. Due to the presence of the chlorine atom already on the double bond, the initial electrophilic attack and subsequent nucleophilic attack will be influenced by both steric and electronic factors. The electron-withdrawing nature of the dichlorophenyl group will also play a role in the stability of any potential carbocationic character in the transition state.

While specific research on this compound is not prevalent, studies on similar systems suggest that the reaction would likely yield a vicinal dihalide. libretexts.org The regioselectivity would be dictated by the relative stability of the transition states leading to the possible products.

Table 1: Predicted Products of Halogenation

ReactantReagentPredicted Major Product
This compoundBr₂1,2-Dibromo-2-chloro-3-(2,5-dichlorophenyl)propane
This compoundCl₂1,2,2-Trichloro-3-(2,5-dichlorophenyl)propane

Note: The exact regiochemistry would need to be confirmed by experimental data.

The addition of hydrogen halides (HX) to unsymmetrical alkenes is generally governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. masterorganicchemistry.com This rule is based on the formation of the most stable carbocation intermediate during the reaction. pressbooks.pub

In the case of this compound, the protonation of the double bond can lead to two possible carbocation intermediates. The stability of these carbocations will be influenced by the inductive and resonance effects of the substituents. The chlorine atom on the double bond and the dichlorophenyl group are both electron-withdrawing, which will destabilize a neighboring carbocation.

However, the benzylic position (the carbon adjacent to the phenyl ring) can offer some resonance stabilization. The reaction is expected to proceed via the formation of the more stable carbocation, which will then be attacked by the halide ion. Given the electronic effects, predicting the major product with certainty without experimental data is challenging, as deviations from Markovnikov's rule can occur.

Table 2: Predicted Intermediates and Products in Hydrohalogenation with HBr

Initial AlkenePossible Carbocation IntermediatesPredicted Product (based on carbocation stability)
This compoundA) 1-Bromo-2-chloro-3-(2,5-dichlorophenyl)propane (via primary carbocation)B) 2-Bromo-2-chloro-3-(2,5-dichlorophenyl)propane (via tertiary carbocation)
B) 2-Bromo-2-chloro-3-(2,5-dichlorophenyl)propane (via tertiary carbocation)

Note: The relative stability of the carbocations would determine the product distribution.

Oxidation and Reduction Pathways of the Compound

The oxidation and reduction of this compound can target either the alkene moiety or the chlorinated aromatic ring.

Oxidation:

The double bond can be oxidized under various conditions. For instance, reaction with a peroxy acid (e.g., m-CPBA) would likely lead to the formation of an epoxide. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) could lead to cleavage of the double bond, yielding carbonyl compounds. The dichlorophenyl ring is generally resistant to oxidation due to the deactivating effect of the chlorine atoms. However, under harsh conditions, oxidation of the aromatic ring could occur. dss.go.th

Reduction:

Catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd, Pt, or Ni) would be expected to reduce the double bond to a single bond, yielding 2-chloro-3-(2,5-dichlorophenyl)propane. The chloro-substituents on the aromatic ring are generally not removed under these conditions. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce alkyl halides, but the reactivity would depend on the specific reaction conditions. harvard.edu

Table 4: Predicted Products of Oxidation and Reduction

Reaction TypeReagentPredicted Major Product
Oxidationm-CPBA2-chloro-2-( (2,5-dichlorophenyl)methyl)oxirane
Oxidation1. O₃; 2. (CH₃)₂S(2,5-dichlorophenyl)acetaldehyde and formaldehyde
ReductionH₂/Pd-C2-Chloro-3-(2,5-dichlorophenyl)propane

Olefin Epoxidation Mechanisms and Stereochemistry

The epoxidation of the carbon-carbon double bond in this compound can be achieved using various oxidizing agents, with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. illinois.edu The reaction is anticipated to proceed via a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the alkene in a single step.

The presence of the electron-withdrawing chloro group on the double bond and the dichlorophenyl group renders the alkene electron-deficient. This generally leads to a slower reaction rate compared to electron-rich alkenes. libretexts.org The stereochemistry of the epoxidation is typically syn-addition, meaning both new carbon-oxygen bonds form on the same face of the alkene plane. illinois.edu For a prochiral alkene like this compound, this would result in the formation of a racemic mixture of enantiomeric epoxides.

The stereochemical outcome can be influenced by the presence of directing groups, such as allylic alcohols, which can participate in hydrogen bonding with the oxidizing agent, guiding its approach to one face of the double bond. However, in the absence of such a directing group in the target molecule, the facial selectivity is primarily governed by steric hindrance. The bulky 2,5-dichlorophenyl group would likely direct the incoming electrophilic oxygen to the less hindered face of the double bond.

Table 1: Expected Products of Epoxidation

ReactantOxidizing AgentMajor Product(s)
This compoundm-CPBA(±)-2-Chloro-2-((2,5-dichlorophenyl)methyl)oxirane

Catalytic Hydrogenation and Selective Reduction of Functional Groups

Catalytic hydrogenation of this compound presents a challenge in chemoselectivity due to the presence of multiple reducible functional groups: the C=C double bond and the chloro substituents on both the vinylic and aromatic positions. The goal is often the selective reduction of the alkene without affecting the chloro groups (hydrodechlorination).

Heterogeneous catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are commonly used for hydrogenation. libretexts.org The choice of catalyst, solvent, and reaction conditions (temperature, pressure) is crucial for achieving selectivity. libretexts.org For the selective hydrogenation of an alkene in the presence of aryl halides, catalysts with lower activity or the use of catalyst poisons (e.g., quinoline (B57606) with Lindlar's catalyst) can be employed to prevent hydrodechlorination. libretexts.org

The general mechanism for heterogeneous catalytic hydrogenation involves the adsorption of both hydrogen and the alkene onto the catalyst surface. The hydrogen molecule dissociates into atomic hydrogen, which is then transferred to the adsorbed alkene in a stepwise manner, typically resulting in syn-addition of the two hydrogen atoms across the double bond.

Table 2: Potential Catalysts and Expected Selectivity in Hydrogenation

Catalyst SystemExpected Major ProductComments
H₂, Pd/C (standard)1,3-Dichloro-2-(propyl)benzeneHigh risk of hydrodechlorination of both vinylic and aromatic chlorides.
H₂, Lindlar's Catalyst2-Chloro-3-(2,5-dichlorophenyl)propaneIncreased selectivity for alkene reduction over hydrodechlorination is expected due to the "poisoned" nature of the catalyst. libretexts.org
H₂, Wilkinson's Catalyst2-Chloro-3-(2,5-dichlorophenyl)propaneHomogeneous catalyst that can offer high selectivity for alkene hydrogenation with tolerance for aryl halides under specific conditions.
NaBH₄, NiCl₂2-Chloro-3-(2,5-dichlorophenyl)propaneA chemical reduction method that can be selective for the reduction of C=C bonds in the presence of aryl halides.

Radical Reactions and Their Role in Transformations

The allylic position in this compound is susceptible to radical reactions, particularly allylic halogenation. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxides) would be expected to lead to the substitution of a hydrogen atom at the allylic position with a bromine atom.

The mechanism proceeds via a radical chain reaction involving three main stages: initiation, propagation, and termination. In the initiation step, a small amount of bromine radical is generated. During propagation, the bromine radical abstracts an allylic hydrogen from the substrate to form a resonance-stabilized allylic radical. This radical then reacts with a bromine molecule (or NBS) to form the allylic bromide product and regenerate a bromine radical, which continues the chain.

The presence of the dichlorophenyl group can influence the stability of the allylic radical intermediate through resonance and inductive effects, which in turn can affect the regioselectivity of the radical attack.

Rearrangement Processes and Pericyclic Reactions

While no specific studies on the rearrangement of this compound were found, analogous structures suggest the possibility of certain pericyclic reactions. Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. msu.eduimperial.ac.uk

One potential, though likely high-energy, rearrangement could be a msu.educlearsynth.com-sigmatropic shift of the vinylic chlorine atom. However, such rearrangements are generally less common and require significant thermal or photochemical activation.

A more plausible rearrangement could occur if the molecule were derivatized to contain a vinyl ether moiety. For example, if the chloro group at the 2-position were replaced by an oxygen linked to a vinyl group, the resulting structure could undergo a Claisen rearrangement, a msu.edumsu.edu-sigmatropic rearrangement, upon heating. msu.edu This would lead to the formation of a new carbon-carbon bond and a carbonyl group.

Kinetic Studies and Reaction Rate Determination for Key Transformations

For olefin epoxidation , the rate is expected to be slower than for electron-rich alkenes due to the electron-withdrawing nature of the chloro and dichlorophenyl substituents. The reaction would likely follow second-order kinetics, being first order in both the alkene and the peroxy acid.

For catalytic hydrogenation , the rate would depend on several factors including the catalyst, substrate concentration, hydrogen pressure, and temperature. The presence of the chloro-substituents, particularly the vinylic chloride, may lead to slower hydrogenation rates compared to simple alkenes due to electronic effects and potential catalyst inhibition.

For radical reactions , the rate of allylic halogenation would be dependent on the concentration of the radical initiator and the substrate. The stability of the resulting allylic radical plays a crucial role in determining the rate of the hydrogen abstraction step.

Computational and Theoretical Chemistry Studies of 2 Chloro 3 2,5 Dichlorophenyl 1 Propene

Molecular Dynamics Simulations for Conformational Landscape Analysis

No molecular dynamics simulation studies to analyze the conformational landscape of 2-Chloro-3-(2,5-dichlorophenyl)-1-propene have been reported in the literature.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors (e.g., HOMO-LUMO Gap, Molecular Electrostatic Potential)

Specific data on the HOMO-LUMO gap, molecular electrostatic potential, or other chemical reactivity descriptors for this compound are not available in published research.

Computational Prediction of Spectroscopic Parameters for Advanced Research Applications (e.g., NMR Chemical Shifts, IR Frequencies, Raman Intensities, UV-Vis Absorption)

There are no found studies that computationally predict the NMR chemical shifts, IR frequencies, Raman intensities, or UV-Vis absorption spectra for this compound.

Reaction Pathway Energetics and Transition State Characterization

Information regarding the computational analysis of reaction pathways and the characterization of transition states involving this compound is not present in the accessible scientific literature.

Without primary research data, any attempt to populate these sections would involve speculation or the use of data from analogous but distinct compounds, which would violate the explicit instructions of this request. Therefore, a scientifically rigorous and accurate article on the computational and theoretical chemistry of this compound cannot be constructed at this time.

Lack of Publicly Available Research Hinders Quantitative Structure-Activity Relationship (QSAR) Studies of this compound

Despite a comprehensive search of available scientific literature, no specific Quantitative Structure-Activity Relationship (QSAR) studies focusing on the mechanistic biological interactions of the chemical compound this compound have been identified. Consequently, the detailed research findings and data tables required for a thorough analysis within this framework are not publicly available.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the relationship between the chemical structures of compounds and their biological activities. mdpi.com These models are instrumental in predicting the activity of new chemical entities and can offer insights into the mechanistic interactions of molecules with biological systems. researchgate.netnih.gov The development of a robust QSAR model relies on a dataset of compounds with known biological activities, from which mathematical relationships are derived based on molecular descriptors. semanticscholar.org

While general QSAR studies have been conducted on compounds with some structural similarities, such as halogenated hydrocarbons or dichlorophenyl derivatives, the specific compound this compound is not featured in these published analyses. aimspress.comnih.gov The absence of this compound in publicly accessible research databases prevents the generation of a specific QSAR model and the detailed examination of its mechanistic biological interactions through this computational lens.

The creation of a valid QSAR model for this compound would necessitate experimental data detailing its biological activity. This would typically involve screening the compound against various biological targets to determine its effects. Following the acquisition of such data for a series of related compounds, molecular descriptors—numerical representations of a molecule's physicochemical properties—would be calculated. Statistical methods would then be employed to build a model correlating these descriptors with the observed biological activity.

Given the current lack of foundational research and empirical data for this compound, a detailed discussion under the specified outline of "Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Biological Interactions" cannot be provided at this time. Further empirical research is required to establish the necessary dataset for such a computational study.

Advanced Analytical Research Methodologies for 2 Chloro 3 2,5 Dichlorophenyl 1 Propene and Its Derivatives

High-Resolution Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating the target compound from starting materials, by-products, and other impurities. High-resolution techniques provide the necessary resolving power to handle complex mixtures often encountered in synthetic organic chemistry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for the analysis of volatile and thermally stable compounds like 2-Chloro-3-(2,5-dichlorophenyl)-1-propene. In a typical workflow, the reaction mixture is injected into the GC system, where components are separated based on their boiling points and interactions with a capillary column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, enabling identification based on mass spectra and fragmentation patterns.

GC-MS is particularly effective for identifying and quantifying reaction products. nih.gov For instance, in the analysis of related compounds like styrene (B11656) derivatives, GC-MS can be used to simultaneously identify and quantify multiple metabolites after extraction and derivatization. nih.gov The selection of an appropriate capillary column, such as a low-bleed column like a DB-5 or HP-5MS, is critical for achieving good separation and minimizing detector interference. nih.govgcms.cz The use of selected ion monitoring (SIM) mode in the mass spectrometer can significantly enhance sensitivity and selectivity, allowing for the detection of trace-level products. nih.gov For chlorinated compounds, the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) in the mass spectrum serves as a definitive marker for identification.

Detailed research findings for analogous compounds demonstrate the utility of GC-MS. For example, methods have been developed for the simultaneous determination of various volatile organic compounds, including styrene and its derivatives, in different matrices. researchgate.netresearchgate.net These methods often involve headspace solid-phase microextraction (HS-SPME) for sample preparation, followed by GC-MS analysis. researchgate.net The reproducibility of such methods is often high, with relative standard deviation (RSD) values typically below 5%. researchgate.net

Table 1: Typical GC-MS Parameters for Analysis of Chlorinated Aromatic Propenes

ParameterTypical SettingPurpose
Column Fused silica (B1680970) capillary, e.g., HP-5MS (30m x 0.25mm ID, 0.25µm film)Provides high-resolution separation of volatile organic compounds. nih.gov
Injector Temp. 250 °CEnsures rapid volatilization of the sample. researchgate.net
Carrier Gas Helium or HydrogenMobile phase to carry analytes through the column.
Oven Program Temperature gradient, e.g., 80°C (1 min) to 280°C at 5-10°C/minSeparates compounds based on boiling point differences. researchgate.netamazonaws.com
Detector Mass Spectrometer (MS)Identifies and quantifies compounds based on mass-to-charge ratio.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization method that produces reproducible fragmentation patterns. amazonaws.com
Acquisition Mode Full Scan or Selected Ion Monitoring (SIM)Full scan provides a complete mass spectrum, while SIM increases sensitivity for target analytes. nih.gov

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for analyzing compounds that are non-volatile or thermally labile, making it a complementary technique to GC-MS. moravek.com It is widely used for monitoring the progress of a chemical reaction by quantifying the disappearance of reactants and the appearance of products over time. sepscience.com Furthermore, HPLC is a gold standard for assessing the purity of synthesized compounds. moravek.comchromforum.org

For compounds like this compound and its derivatives, a reversed-phase HPLC (RP-HPLC) method is commonly employed. pensoft.netresearchgate.net This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a buffer to control pH. pensoft.netresearchgate.net A UV detector is frequently used, as the dichlorophenyl group provides strong chromophores for sensitive detection. pensoft.net

The development of a stability-indicating HPLC method is crucial for purity assessment, ensuring that the method can separate the main compound from any potential degradation products or process-related impurities. pensoft.netresearchgate.net Method validation according to ICH guidelines confirms that the analytical procedure is accurate, precise, reproducible, and specific for its intended purpose. pensoft.netresearchgate.net By analyzing a sample and comparing the peak area of the main component to the total area of all peaks, the purity can be calculated. chromforum.org

Table 2: Illustrative HPLC Conditions for Purity Analysis of Chlorinated Organic Compounds

ParameterTypical SettingPurpose
Column C18 (e.g., 150 x 4.6 mm, 5 µm particle size)Standard reversed-phase column for separating nonpolar to moderately polar compounds. pensoft.netresearchgate.net
Mobile Phase Acetonitrile and Phosphate (B84403) Buffer (e.g., pH 3) in a 50:50 v/v ratioElutes compounds from the column; buffer controls ionization state. pensoft.netresearchgate.net
Elution Mode Isocratic or GradientIsocratic uses a constant mobile phase composition, while gradient elution changes composition over time to improve separation of complex mixtures. pensoft.netnih.gov
Flow Rate 1.0 mL/minA standard flow rate for analytical scale columns. pensoft.netresearchgate.net
Column Temp. 30 °CControls retention time and peak shape. pensoft.netresearchgate.net
Detector UV/VIS Detector (e.g., at 225 nm)Detects and quantifies UV-absorbing compounds. pensoft.net
Injection Volume 10-20 µLThe volume of sample introduced into the system.

Spectroscopic Techniques for Structural Elucidation of Complex Derivatives

While chromatography separates components, spectroscopy provides detailed information about the molecular structure of isolated compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. omicsonline.org It provides detailed information about the carbon-hydrogen framework of a molecule.

1D NMR: One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the starting point for structural analysis. omicsonline.org

¹H NMR provides information on the number of different types of protons, their chemical environment (chemical shift), the number of protons of each type (integration), and the connectivity to neighboring protons (spin-spin splitting). For this compound, one would expect to see distinct signals for the vinyl protons of the propene moiety and the aromatic protons on the dichlorophenyl ring.

¹³C NMR reveals the number of different types of carbon atoms in a molecule and their electronic environment. The spectrum would show characteristic signals for the sp² carbons of the alkene and the aromatic ring, as well as the sp³ carbon of the chloromethyl group.

2D NMR: When 1D spectra are complex or ambiguous, two-dimensional NMR experiments are employed to establish specific correlations between nuclei. omicsonline.org

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out spin systems within the molecule, such as the protons within the propene group. omicsonline.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. omicsonline.orgnih.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different fragments of the molecule, for example, linking the protons of the propene unit to the carbons of the dichlorophenyl ring. omicsonline.orgnih.gov

The combination of these NMR techniques allows for the complete and unambiguous assignment of the structure of this compound and its more complex derivatives. nih.gov

Table 3: Expected NMR Signal Types for the Core Structure of this compound

NucleusExperimentExpected Signal TypeInformation Provided
¹H1D NMRMultiple signals in the 5.0-7.5 ppm rangeSignals for vinyl (=CH₂) protons and aromatic (Ar-H) protons. Splitting patterns reveal neighbor relationships.
¹³C1D NMRMultiple signals in the 115-145 ppm rangeSignals for alkene and aromatic carbons.
¹H-¹HCOSYCross-peaks between coupled protonsConfirms connectivity within the propene group.
¹H-¹³CHSQCCross-peaks between directly bonded C and HAssigns specific carbons to their attached protons.
¹H-¹³CHMBCCross-peaks between C and H over 2-3 bondsConnects the propene unit to the dichlorophenyl ring.

FT-IR and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups present in a molecule. epequip.comspectroscopyonline.com

FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. libretexts.org It is particularly sensitive to polar functional groups. spectroscopyonline.com For this compound, key absorptions would include:

C-H stretching from the alkene and aromatic ring (above 3000 cm⁻¹).

C=C stretching from the alkene and aromatic ring (approx. 1640-1680 cm⁻¹ and 1450-1600 cm⁻¹, respectively). libretexts.org

C-Cl stretching (typically in the 600-800 cm⁻¹ region), which can provide evidence of the chloro substituents.

Raman Spectroscopy involves the inelastic scattering of monochromatic light. It is highly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FT-IR. spectroscopyonline.commdpi.com Key Raman signals would be expected for the C=C double bond and the symmetric breathing modes of the dichlorophenyl ring. The combination of both techniques provides a more complete vibrational characterization of the molecule. spectroscopyonline.com

Table 4: Key Vibrational Frequencies for Functional Groups in this compound

Functional GroupFT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Vibration Type
Aromatic C-H3100-30003100-3000Stretch
Alkene =C-H~3080~3080Stretch
Alkene C=C1680-1640Strong, 1680-1640Stretch libretexts.org
Aromatic C=C~1600, ~1500, ~1450Strong, ~1600, ~1000Ring Stretch
C-H Bend1000-650VariableOut-of-plane bend libretexts.org
C-Cl800-600Strong, 800-600Stretch

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, often to four or five decimal places. nih.gov This precision allows for the determination of the elemental composition of the parent ion, confirming the molecular formula of the synthesized compound. nih.gov

In addition to accurate mass measurement, HRMS is used to study the fragmentation pathways of molecules. For halogenated compounds, the isotopic pattern is a key diagnostic feature. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). A molecule containing three chlorine atoms, like this compound, will exhibit a characteristic cluster of isotopic peaks (M, M+2, M+4, M+6) in its mass spectrum, the relative intensities of which can confirm the number of chlorine atoms present. nih.gov

By analyzing the accurate masses of the fragment ions produced during tandem MS (MS/MS) experiments, it is possible to deduce the fragmentation mechanism. mdpi.com This provides corroborating evidence for the proposed structure by showing how the molecule breaks apart under energetic conditions. For example, the loss of a chlorine atom or a chloromethyl radical would be an expected fragmentation pathway. nih.gov

Environmental Transformations and Biogeochemical Fate of 2 Chloro 3 2,5 Dichlorophenyl 1 Propene

Photodegradation Pathways and Kinetics in Aquatic and Atmospheric Environments

Direct and indirect photolysis are anticipated to be significant degradation pathways for 2-Chloro-3-(2,5-dichlorophenyl)-1-propene in the environment. In the atmosphere, the vapor-phase reaction with photochemically-produced hydroxyl radicals (•OH) is likely the primary mechanism of degradation. For instance, the rate constants for the reaction of cis- and trans-1,3-dichloropropene with hydroxyl radicals are 7.7×10⁻¹² and 1.3×10⁻¹¹ cm³/molecule-sec, respectively. nih.gov This suggests that the atmospheric half-life of similar chlorinated propenes is relatively short, on the order of days. For example, the estimated atmospheric half-life for 2,3-dichloro-1-propene (B165496) due to reaction with hydroxyl radicals is about 2 days. nih.gov The dichlorophenyl ring may also be susceptible to photo-oxidation.

In aquatic environments, while direct photolysis by sunlight may occur, the presence of photosensitizers like humic acids can accelerate degradation through the formation of reactive oxygen species. Photo-irradiation has been shown to have little effect on the hydrolysis of 1,3-dichloropropene (B49464) in water, suggesting that for some related compounds, photolysis may be a less dominant pathway compared to hydrolysis. nih.gov However, for other chlorinated aromatic compounds, photolysis in water can be a more significant process.

Microbial Biodegradation Mechanisms and Identification of Metabolites

The microbial biodegradation of this compound is expected to proceed through several potential pathways, although specific microorganisms capable of degrading this compound have not been identified. Based on studies of similar compounds, initial transformation is likely to involve either oxidation of the propenyl group or hydroxylation of the aromatic ring.

For the chlorinated propene moiety, hydrolysis to an alcohol, such as 3-(2,5-dichlorophenyl)-2-chloroallyl alcohol, could be a primary step, followed by oxidation to the corresponding acrylic acid. nih.gov Dehalogenation of the aliphatic chain can then occur.

For the dichlorophenyl group, aerobic degradation by bacteria often involves dioxygenase enzymes that introduce two hydroxyl groups onto the aromatic ring, forming a substituted catechol. nih.gov This catechol can then undergo ring cleavage. For example, the degradation of 2,4-dichlorophenol (B122985) by the fungus Gloeophyllum striatum produces 4-chlorocatechol (B124253) and 3,5-dichlorocatechol. nih.gov In the case of 2-chloro-4-nitrophenol, the bacterium Arthrobacter sp. has been shown to degrade it via the formation of chlorohydroquinone, which is then cleaved. nih.gov

Potential metabolites from the biodegradation of this compound could include:

3-(2,5-dichlorophenyl)-2-chloroallyl alcohol

3-(2,5-dichlorophenyl)-2-chloroacrylic acid

2,5-dichlorophenol (B122974)

Dichlorocatechols

Hydrolysis Reactions and pH Dependence in Environmental Compartments

Hydrolysis is expected to be a major degradation pathway for this compound in aqueous environments and moist soils. The presence of the allylic chlorine atom makes the compound susceptible to nucleophilic substitution by water. Studies on 1,3-dichloropropene have shown that hydrolysis follows pseudo first-order kinetics and is significantly dependent on pH. nih.gov The hydrolysis of 1,3-dichloropropene is inhibited by low pH and favored by high pH. nih.gov At 20°C, the hydrolysis half-life of 1,3-dichloropropene in deionized water is 9.8 days. nih.gov It is plausible that this compound would exhibit similar pH-dependent hydrolysis, with faster degradation under alkaline conditions. In soil, the rate of hydrolysis is also influenced by moisture content, with higher moisture leading to faster degradation. nih.gov

Sorption, Volatilization, and Transport Phenomena in Soil and Water Matrices

The environmental transport of this compound will be governed by its partitioning behavior between air, water, and soil/sediment.

Sorption: The presence of the dichlorophenyl group suggests that this compound will have a moderate to high affinity for organic matter in soil and sediment. The soil adsorption coefficient (Koc) is a key parameter for predicting mobility. For example, 2,3-dichloro-1-propene has an estimated Koc of 67, indicating high mobility in soil. nih.gov However, the addition of the dichlorophenyl group would likely increase the Koc value for this compound, leading to lower mobility and greater persistence in the soil and sediment compartments.

Volatilization: The compound's volatility from water to air will be determined by its Henry's Law constant. For 2,3-dichloro-1-propene, the Henry's Law constant is estimated to be 2.82 x 10⁻³ atm-m³/mol, suggesting that volatilization from moist soil and water surfaces is an important fate process. nih.gov Similarly, 3-chloro-2-methyl-1-propene has an estimated Henry's Law constant of 8.7 x 10⁻³ atm-m³/mol, with estimated volatilization half-lives from a model river and lake of 3 hours and 4 days, respectively. nih.gov Given these values for related compounds, this compound is also expected to have a tendency to volatilize from aqueous environments.

Biological Interactions and Mechanistic Structure Activity Relationships

Molecular Recognition and Binding Studies with Biological Macromolecules (e.g., Proteins, Enzymes, Receptors)

The interactions of 2-Chloro-3-(2,5-dichlorophenyl)-1-propene with biological macromolecules are a subject of scientific inquiry, primarily through computational and theoretical approaches, given the limited direct experimental data on this specific compound. The substituted dichlorophenyl ring and the reactive chloropropene moiety are key features that likely govern its binding behavior.

Ligand-Protein Interaction Profiling and Computational Docking Analysis

While specific docking studies for this compound are not extensively documented in publicly available literature, insights can be drawn from analyses of structurally related compounds. Computational docking simulations are instrumental in predicting the binding affinity and orientation of small molecules within the active sites of proteins. For instance, studies on other dichlorophenyl-containing ligands have demonstrated the importance of the chlorine substituents for forming specific interactions, such as halogen bonds and hydrophobic contacts, with amino acid residues. researchgate.net

The 2,5-dichloro substitution pattern on the phenyl ring of this compound is predicted to play a significant role in its interaction with protein targets. The chlorine atoms can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic region, interacting with nucleophilic sites on the protein, such as backbone carbonyls or certain amino acid side chains. nih.gov Furthermore, the dichlorophenyl group contributes to the molecule's hydrophobicity, likely favoring binding to hydrophobic pockets within protein structures.

Molecular docking analyses of analogous compounds, such as those with a 2,5-dichlorophenyl moiety, have shown strong interactions with various enzymes, including DNA methyltransferase 1. researchgate.net These studies suggest that the dichlorophenyl group can fit into specific binding cavities, and its interactions are often stabilized by a network of hydrophobic and non-covalent bonds. The propenyl group, with its double bond and chlorine atom, adds another layer of complexity to potential interactions, possibly engaging in pi-stacking or other electronic interactions.

Interactive Table: Predicted Interaction Profile of this compound

Interaction TypeMolecular FeaturePotential Protein Partner Residues
Halogen Bonding2,5-Dichloro substituentsBackbone carbonyls, Asp, Glu, Ser, Thr
Hydrophobic InteractionsDichlorophenyl ringAla, Val, Leu, Ile, Phe, Trp, Met
Pi-StackingPhenyl ring, Propene double bondPhe, Tyr, Trp, His
Van der Waals ForcesEntire moleculeAll proximal amino acids

Enzyme Active Site Binding Mechanisms and Inhibitory Kinetics

Direct experimental data on the enzyme inhibitory kinetics of this compound is scarce. However, based on its structure, it can be hypothesized to interact with various enzymes. The electrophilic nature of the allylic chloride in the 2-chloro-1-propene moiety suggests a potential for covalent modification of nucleophilic residues (e.g., Cysteine, Histidine, Lysine) in an enzyme's active site, potentially leading to irreversible inhibition.

Studies on similar chlorinated propenes have indicated that they can be substrates for enzymes like Cytochrome P450, which can lead to bioactivation. nih.gov While this is a metabolic transformation, it highlights the potential for this compound to bind to the active site of such enzymes. The inhibitory potential would depend on the specific enzyme and the nature of the interaction. For instance, if the binding is non-covalent and reversible, it could act as a competitive, non-competitive, or uncompetitive inhibitor, which would be determined through kinetic assays.

Biochemical Transformations and Metabolic Pathways in Model Organisms (focus on chemical transformations, not clinical implications)

The metabolic fate of this compound in biological systems is not directly reported. However, the metabolism of simpler, structurally related compounds like 2,3-dichloro-1-propene (B165496) has been investigated in rats and can serve as a predictive model. nih.gov

Based on this model, several metabolic pathways can be postulated for this compound:

Glutathione (B108866) Conjugation: The electrophilic carbon bearing the chlorine atom in the propene group is susceptible to nucleophilic attack by glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). This would lead to the formation of a mercapturic acid derivative, which is a common pathway for the detoxification and excretion of xenobiotics. nih.gov

Oxidation: The double bond of the propene moiety can be a target for oxidation, likely mediated by Cytochrome P450 enzymes. This could lead to the formation of an epoxide. This epoxide would be a reactive intermediate, which could then be hydrolyzed by epoxide hydrolases to a diol, or rearrange.

Hydrolysis: The allylic chloride is susceptible to hydrolysis, which would replace the chlorine atom with a hydroxyl group, forming an allylic alcohol. This alcohol could then be further oxidized or conjugated for excretion. nih.gov

It is important to note that these are predicted pathways based on the metabolism of a similar, but not identical, compound. The presence of the 2,5-dichlorophenyl group will influence the electronic properties and steric hindrance of the molecule, which in turn will affect the rates and regioselectivity of these metabolic transformations.

Structure-Activity Relationships (SAR) Governing Mechanistic Biological Responses (excluding any reference to clinical or safety outcomes)

The structure-activity relationship (SAR) for this compound describes how its chemical structure influences its biological activity at a mechanistic level. Key structural features that likely contribute to its activity profile include:

The 2-Chloro-1-propene Moiety: This part of the molecule is a potential reactive handle. The allylic chloride is a leaving group, making the molecule susceptible to nucleophilic attack. This suggests that a key mechanism of its biological action could be covalent modification of biological macromolecules. The double bond itself can also participate in non-covalent interactions like pi-stacking. Replacing the chlorine with other halogens or a different functional group would significantly alter this reactivity and, consequently, the biological response.

The Methylene Bridge: The -CH2- group connecting the phenyl ring and the chloro-propene provides rotational flexibility, allowing the molecule to adopt different conformations to fit into a binding site.

SAR studies on analogous compounds have shown that even minor structural modifications can lead to significant changes in biological activity. mdpi.commdpi.com For example, the nature and position of substituents on the phenyl ring can dramatically affect the interaction with target proteins. nih.govnih.gov

Interactions with Cellular Components at a Molecular Level (e.g., DNA, RNA, lipids, when focused on chemical mechanism)

Due to its electrophilic nature, this compound has the potential to interact with various nucleophilic sites within a cell, including nucleic acids and lipids.

DNA and RNA: The exocyclic amino groups of DNA and RNA bases (e.g., in guanine, adenine, and cytosine) are nucleophilic and could potentially be alkylated by the reactive 2-chloro-1-propene moiety. Such an interaction would lead to the formation of DNA or RNA adducts, which could interfere with replication, transcription, and translation processes. However, direct evidence for this interaction with the specific compound is lacking.

Lipids: The lipophilic dichlorophenyl group would favor the partitioning of the molecule into lipid-rich environments, such as cell membranes. While there, the reactive chloropropene group could potentially interact with components of the lipid bilayer, such as the head groups of phospholipids, although this is less likely than interactions with proteins or nucleic acids. The primary interaction with lipids is more likely to be non-covalent, influencing membrane properties.

It is crucial to reiterate that these potential interactions are based on the chemical properties of the molecule and analogies to other reactive electrophiles. Experimental verification is needed to confirm these mechanistic possibilities for this compound.

Emerging Research Frontiers and Future Prospects for 2 Chloro 3 2,5 Dichlorophenyl 1 Propene Research

Integration with Flow Chemistry and Microreactor Technologies for Enhanced Synthesis

Continuous flow chemistry and microreactor technologies offer substantial advantages over traditional batch synthesis methods, including enhanced heat and mass transfer, improved safety profiles for highly reactive intermediates, and the potential for automated, high-throughput production. To date, specific studies detailing the synthesis of 2-Chloro-3-(2,5-dichlorophenyl)-1-propene using these advanced methods have not been reported in publicly available literature.

Future research could explore the adaptation of known synthetic routes for analogous compounds to a continuous flow process. For instance, the principles applied in the flow synthesis of other chlorinated aromatic compounds could serve as a starting point. A hypothetical flow synthesis could involve the precise control of reaction parameters such as temperature, pressure, and residence time to optimize the yield and purity of this compound, potentially minimizing the formation of isomers or over-chlorinated byproducts. The use of packed-bed reactors with immobilized catalysts could also be investigated to streamline the synthesis and purification process.

Applications in Advanced Materials Science and Polymer Chemistry (non-biological focus)

The unique structural features of this compound, namely the reactive allylic chloride and the dichlorophenyl group, suggest its potential as a monomer or modifying agent in polymer chemistry. The vinyl group could participate in polymerization reactions, while the chlorine atoms can influence the properties of the resulting polymer, such as flame retardancy and thermal stability.

Currently, there is no published research on the direct application of this compound in materials science or polymer chemistry. Future research endeavors could focus on its use in:

Polymer Synthesis: Investigating its copolymerization with other monomers to create polymers with tailored refractive indices, thermal properties, or flame resistance. The presence of the dichlorophenyl group could impart significant flame-retardant properties to the polymer backbone.

Surface Modification: Utilizing the reactive chloride to graft the molecule onto the surfaces of other materials, thereby modifying their surface energy, hydrophobicity, or compatibility with other substances.

Development of Novel Catalytic Systems for Targeted Transformations of the Compound

The reactivity of the allylic chloride and the carbon-carbon double bond in this compound opens up possibilities for a variety of catalytic transformations. Development of selective catalytic systems would be crucial for harnessing its synthetic potential.

As of now, specific catalytic systems designed for the transformation of this compound have not been described in the literature. Areas for future investigation include:

Cross-Coupling Reactions: Developing palladium, nickel, or copper-based catalysts for Suzuki, Heck, or Sonogashira coupling reactions at the allylic chloride position to introduce new functional groups.

Asymmetric Catalysis: Designing chiral catalysts to achieve enantioselective transformations, leading to the synthesis of optically active derivatives which are often crucial in specialized applications.

Metathesis Reactions: Exploring the use of ruthenium-based catalysts for olefin metathesis to construct more complex molecular architectures.

Advanced Spectroscopic Characterization for In Situ Reaction Monitoring and Real-Time Analysis

A thorough understanding of reaction kinetics and mechanisms is fundamental for process optimization. Advanced spectroscopic techniques can provide real-time insights into the progress of a chemical reaction.

There is currently no published data on the advanced spectroscopic characterization or in-situ monitoring of reactions involving this compound. Future research could employ techniques such as:

In Situ FTIR and Raman Spectroscopy: To monitor the disappearance of reactants and the appearance of products and intermediates in real-time, providing valuable kinetic data.

Process NMR Spectroscopy: For quantitative analysis of reaction mixtures without the need for sample extraction, allowing for precise control over reaction endpoints.

A detailed spectroscopic analysis would be the first step in any serious investigation of this compound's reactivity. The following table provides predicted and experimental spectroscopic data for related compounds, which can serve as a reference for future studies on this compound.

Spectroscopic Data for Related Chloro-Propene Compounds
Compound ¹H NMR (CDCl₃, δ ppm)
2-Chloropropene5.3 (s, 1H), 5.1 (s, 1H), 2.2 (s, 3H)
3-Chloro-2-methyl-1-propene4.9 (s, 1H), 4.8 (s, 1H), 4.0 (s, 2H), 1.8 (s, 3H)
Compound FTIR (cm⁻¹)
3-chloro-1,2-propanediol3370 (O-H), 2930 (C-H), 1045 (C-O), 740 (C-Cl)

Computational Design and Synthesis of Analogs with Tuned Reactivity or Mechanistic Biological Interactions

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before their synthesis. This approach can save significant time and resources in the discovery of new compounds with desired characteristics.

There are no computational studies focused on this compound or its analogs in the current body of scientific literature. Future computational work could involve:

Density Functional Theory (DFT) Calculations: To predict spectroscopic properties (NMR, IR), molecular orbitals, and reaction mechanisms.

Quantitative Structure-Activity Relationship (QSAR) Studies: While the prompt specifies a non-biological focus for materials science, QSAR models could be developed to predict the reactivity of analogs in various chemical transformations. For instance, models could predict the efficacy of different analogs as monomers in polymerization reactions based on their electronic and steric properties.

The synthesis of analogs could be guided by these computational predictions to create a library of related compounds with fine-tuned properties for specific applications in materials science or as chemical intermediates.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-3-(2,5-dichlorophenyl)-1-propene, and how do substituent positions influence reaction efficiency?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using chloro-substituted propenes and dichlorobenzene derivatives. The substituent positions on the phenyl ring (e.g., 2,5-dichloro vs. 3,4-dichloro) significantly impact steric and electronic effects during synthesis. For example, para-substituted chlorines (as in 2,5-dichlorophenyl) may reduce steric hindrance compared to ortho/meta isomers, favoring higher yields. Computational tools like Molecular Operating Environment (MOE) can predict reactivity by modeling electron density distributions . Characterization via NMR and GC-MS is critical to confirm regioselectivity and purity .

Q. How can researchers validate the molecular structure and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Compare experimental 1^1H and 13^13C spectra with simulated data from computational tools (e.g., PubChem’s InChI-derived predictions) to confirm substituent positions .
  • Mass Spectrometry (GC-MS or LC-MS) : Verify molecular weight (221.5 g/mol) and fragmentation patterns to detect impurities .
  • X-ray Crystallography : Resolve crystal structures for unambiguous confirmation, though this requires high-purity samples and single-crystal growth .

Advanced Research Questions

Q. What experimental strategies address conflicting spectroscopic data in characterizing reactive intermediates of this compound?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine FT-IR, Raman spectroscopy, and high-resolution MS to resolve ambiguities in functional group assignments (e.g., distinguishing C-Cl stretching modes from aromatic C-H vibrations).
  • Dynamic Reaction Monitoring : Use in-situ techniques like flow NMR or time-resolved UV-Vis spectroscopy to track transient intermediates during synthesis or degradation .
  • Literature Meta-Analysis : Apply systematic screening protocols (e.g., Agency for Toxic Substances and Disease Registry’s two-step literature review) to identify precedents for similar chlorinated compounds, noting deviations in reported data .

Q. How does the compound’s reactivity vary under different environmental conditions (e.g., UV exposure, humidity)?

  • Methodological Answer :

  • Controlled Environmental Chambers : Simulate indoor/outdoor conditions (e.g., 50% humidity, UV-A/B irradiation) to study degradation pathways. Monitor products via HPLC or TOF-MS to identify chlorinated byproducts (e.g., dichlorophenols) .
  • Surface Adsorption Studies : Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to quantify adsorption kinetics on materials like silica or cellulose, which mimic indoor surfaces .
  • Computational Modeling : Density Functional Theory (DFT) calculations can predict bond dissociation energies (e.g., C-Cl vs. C-C cleavage) under oxidative stress .

Q. What mechanistic insights explain the compound’s stability in aqueous vs. non-polar solvents?

  • Methodological Answer :

  • Solvent Polarity Experiments : Compare hydrolysis rates in polar aprotic (e.g., DMSO) vs. non-polar solvents (e.g., hexane) using kinetic assays. The electron-withdrawing chloro groups may stabilize the propene moiety in non-polar environments but accelerate hydrolysis in polar media via nucleophilic attack .
  • Isotopic Labeling : Introduce 18^{18}O-labeled water to trace hydrolysis pathways and identify intermediates via MS .

Data Contradiction and Reproducibility

Q. How should researchers reconcile discrepancies in reported toxicity data for structurally similar chlorinated propenes?

  • Methodological Answer :

  • Systematic Review : Follow the Agency for Toxic Substances and Disease Registry’s screening framework (e.g., title/abstract and full-text review of 974 studies) to prioritize high-confidence data .
  • In Vitro/In Vivo Correlation : Validate conflicting results using standardized assays (e.g., Ames test for mutagenicity, zebrafish embryo toxicity) to assess biological relevance .
  • Meta-Regression Analysis : Statistically evaluate variables (e.g., exposure duration, species sensitivity) that may explain divergent findings in existing literature .

Experimental Design Considerations

Q. What advanced techniques enable precise control over reaction conditions for optimizing yield?

  • Methodological Answer :

  • Microfluidic Reactors : Achieve precise temperature and mixing control to minimize side reactions (e.g., dihalogenation) .
  • Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., catalyst loading, solvent ratio) and identify optimal conditions .
  • In-Line Analytics : Integrate PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of reaction progress .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(2,5-dichlorophenyl)-1-propene
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-(2,5-dichlorophenyl)-1-propene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.